N-(3,4-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
This compound is a triazoloquinoxaline derivative featuring a unique structural framework: a fused triazole-quinoxaline core modified with a 4-methylphenoxy substituent at position 4 and an acetamide group at position 2. The N-(3,4-dimethylphenyl) moiety further diversifies its chemical profile. Such derivatives are typically synthesized via cyclocondensation or nucleophilic substitution reactions involving quinoxaline precursors and functionalized acetamides .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-16-8-12-20(13-9-16)34-25-24-29-30(15-23(32)27-19-11-10-17(2)18(3)14-19)26(33)31(24)22-7-5-4-6-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRITMAFZCACCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C26H23N5O3
- Molecular Weight : 453.50 g/mol
- CAS Number : Not available
- Purity : Minimum 95%
The compound exhibits various biological activities attributed to its structural components. The presence of the triazole and quinoxaline moieties suggests potential interactions with biological targets such as enzymes and receptors involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance:
- Cytotoxicity Assays : In vitro tests on various cancer cell lines (e.g., MCF7 breast cancer cells) have shown that related compounds exhibit IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.98 |
| Compound B | A549 | 0.85 |
Anti-inflammatory Activity
The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Preliminary data indicate that derivatives of this compound could reduce inflammation in animal models by decreasing prostaglandin synthesis .
Case Studies
- Study on Anticancer Efficacy :
- Inflammation Model :
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including N-(3,4-dimethylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide. Research has demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-2-[...] | HCT-116 (colon cancer) | 10 | Induces apoptosis |
| N-(3,4-dimethylphenyl)-2-[...] | MCF-7 (breast cancer) | 15 | Inhibits cell proliferation |
These effects are often attributed to the compound's ability to interfere with DNA synthesis and induce apoptosis through various signaling pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that similar quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell wall synthesis or function.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer efficacy of N-(3,4-dimethylphenyl)-2-[...] in vitro. The results indicated that the compound significantly reduced cell viability in HCT-116 cells compared to untreated controls. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis markers.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition in disk diffusion assays, suggesting potential use as an antimicrobial agent.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetamide Group
The acetamide moiety (-NHCO-) undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
Research Findings :
-
Hydrolysis yields a carboxylic acid intermediate, critical for further derivatization.
-
Aminolysis with ethylenediamine produces bis-amide derivatives, as evidenced in analogous quinoxaline-acetamide systems .
Triazole Ring Reactivity
The triazolo[4,3-a]quinoxaline core participates in cycloaddition and electrophilic substitution:
| Reaction Type | Conditions | Products |
|---|---|---|
| Huisgen Cycloaddition | Cu(I) catalysis, 60°C | Triazole-fused heterocycles |
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivatives at C-5/C-7 positions |
Key Data :
-
Nitration preferentially occurs at the electron-rich quinoxaline ring, yielding mono-nitro products (70–80% purity post-chromatography).
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Cycloaddition with alkynes generates spirocyclic structures, as validated in related triazoloquinoxalines .
Quinoxaline Ring Oxidation
The quinoxaline moiety undergoes oxidation under strong oxidizing agents:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ | H₂O, 80°C | Quinoxaline-1,4-dione |
| H₂O₂/FeSO₄ | RT, 12h | Epoxide intermediates (unstable) |
Observations :
-
Oxidation with KMnO₄ cleaves the quinoxaline ring, forming dicarboxylic acid derivatives .
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Epoxidation is reversible, favoring ring re-closure under mild heating .
Phenoxy Group Functionalization
The 4-methylphenoxy substituent participates in ether cleavage and coupling reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| O-Dealkylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative + methyl bromide |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl ether analogs |
Notable Results :
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O-Dealkylation achieves >90% conversion but requires strict temperature control .
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Cross-coupling with aryl boronic acids introduces diversity at the phenoxy position .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other acetamide-linked heterocyclic derivatives, particularly those with quinoxaline, quinazoline, or triazole cores. Below is a detailed analysis:
Core Structure and Substituent Variations
Key Structural and Functional Insights
Triazoloquinoxaline vs. Quinazoline derivatives (e.g., ) prioritize anticonvulsant activity, whereas triazoloquinoxalines may exhibit broader bioactivity due to their dual heterocyclic system.
Substituent Effects: Phenoxy Groups: The 4-methylphenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-methoxyphenoxy group in .
Synthetic Routes :
- Cyclization reactions using ZnCl₂ (as in ) or sodium-mediated thiosemicarbazide cyclization () are common for triazole-containing analogs. The target compound likely employs similar methodologies.
Bioactivity Comparison
- Anticonvulsant Activity: Quinazoline derivatives (e.g., ) show ED50 values as low as 38 mg/kg in rodent models, attributed to GABAergic modulation. Triazoloquinoxalines may lack this specificity but could target voltage-gated ion channels.
- Antimicrobial Potential: Triazole-quinazolinones () exhibit moderate activity against S. aureus (MIC = 32 µg/mL), suggesting the target compound’s triazoloquinoxaline core may offer similar or enhanced effects.
- Anticancer Activity: Quinoxaline derivatives in demonstrate in vitro cytotoxicity (IC50 ~10 µM) against leukemia cells, implying the target compound’s triazole-quinoxaline framework warrants similar testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
